molecular formula C18H18FN3O2 B2858886 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea CAS No. 905761-19-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2858886
CAS No.: 905761-19-5
M. Wt: 327.359
InChI Key: IVCYEATXYODJDA-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea” is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) scaffold. Its structure includes a 3,4-dihydro-2H-pyrrole ring, a 3-fluorophenyl group, and a 4-methoxyphenyl substituent. This compound shares structural motifs with pharmacologically active urea derivatives, which are often explored for kinase inhibition or receptor modulation .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-9-7-14(8-10-16)21-18(23)22(17-6-3-11-20-17)15-5-2-4-13(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYEATXYODJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Substituent (Para Position) Molecular Formula Molecular Weight
Target Compound 4-Methoxy C₁₈H₁₇FN₃O₂ ~327.35 g/mol
BG14111 (Analog) 4-Methyl C₁₈H₁₈FN₃O 311.35 g/mol

Thiazole-Containing Urea Derivatives

Compounds 8a–8c from Molecules (2013) feature a thiazole ring instead of the dihydropyrrole group. For example, 8a (1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea) has a thiazole moiety with a chloromethyl substituent.

Comparison with Thiazole Analogs :

Compound Aryl Substituent Heterocycle Yield Molecular Weight
8a 3-Fluorophenyl Thiazole 50.3% 362.1 g/mol
8b 3,5-Dichlorophenyl Thiazole 58.1% 412.0 g/mol
8c 3-Chloro-4-fluorophenyl Thiazole 55.3% 396.0 g/mol

Complex Urea Derivatives with Stereochemistry

The compound 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea () features a stereochemically defined pyrrolidine ring, a pyrimidine-pyrazole system, and a methoxyethyl chain. This complexity increases molecular weight (~529 g/mol) and introduces multiple hydrogen-bonding sites, contrasting with the simpler dihydropyrrole and methoxyphenyl groups in the target compound .

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